Cas no 24801-79-4 (N-(2-cyanoethyl)prop-2-enamide)

N-(2-cyanoethyl)prop-2-enamide is a versatile acrylamide derivative featuring both a cyanoethyl group and a reactive acrylate moiety. This compound is particularly valued for its dual functionality, enabling applications in polymer synthesis and crosslinking reactions. The presence of the cyanoethyl group enhances solubility in polar solvents, while the acrylamide structure facilitates free-radical polymerization, making it useful in coatings, adhesives, and specialty resins. Its reactivity allows for tailored modifications in copolymer systems, improving material properties such as thermal stability and mechanical strength. The compound is typically handled under controlled conditions due to its potential sensitivity to moisture and light.
N-(2-cyanoethyl)prop-2-enamide structure
24801-79-4 structure
Product Name:N-(2-cyanoethyl)prop-2-enamide
CAS No:24801-79-4
MF:C6H8N2O
MW:124.1405210495
MDL:MFCD12093511
CID:2837617
PubChem ID:11819086
Update Time:2025-10-28

N-(2-cyanoethyl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-cyanoethyl)prop-2-enamide
    • DTXSID90473668
    • 2-Propenamide, N-(2-cyanoethyl)-
    • DTXCID80424482
    • 24801-79-4
    • SCHEMBL413448
    • MDL: MFCD12093511
    • Inchi: 1S/C6H8N2O/c1-2-6(9)8-5-3-4-7/h2H,1,3,5H2,(H,8,9)
    • InChI Key: FTJXXXSSRCHQKC-UHFFFAOYSA-N
    • SMILES: O=C(C=C)NCCC#N

Computed Properties

  • Exact Mass: 124.063662883Da
  • Monoisotopic Mass: 124.063662883Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 52.9Ų

N-(2-cyanoethyl)prop-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on N-(2-cyanoethyl)prop-2-enamide

Research Brief on N-(2-cyanoethyl)prop-2-enamide (CAS: 24801-79-4) in Chemical Biology and Pharmaceutical Applications

N-(2-cyanoethyl)prop-2-enamide (CAS: 24801-79-4) is a specialized chemical compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This acrylamide derivative, characterized by its cyanoethyl functional group, serves as a versatile intermediate in organic synthesis and drug development. Recent studies have explored its potential in polymer chemistry, medicinal chemistry, and bioconjugation techniques, owing to its unique reactivity profile and structural features.

In polymer science, 24801-79-4 has been investigated as a monomer for creating functionalized polyacrylamides with tailored properties. A 2023 study published in the Journal of Polymer Science demonstrated its utility in creating temperature-responsive hydrogels when copolymerized with N-isopropylacrylamide. The cyanoethyl group was found to significantly influence the lower critical solution temperature (LCST) of the resulting polymers, suggesting potential applications in drug delivery systems where precise temperature-triggered release is desired.

Pharmaceutical research has focused on the compound's role as a building block for novel therapeutic agents. A recent patent application (WO2023187562) disclosed its use in synthesizing kinase inhibitors, where the acrylamide moiety serves as a Michael acceptor for covalent binding to target proteins. The electron-withdrawing cyanoethyl group was shown to enhance the reactivity of the conjugated double bond, making it particularly effective for irreversible inhibition of specific oncogenic kinases.

In bioconjugation chemistry, N-(2-cyanoethyl)prop-2-enamide has emerged as a valuable tool for protein modification. A 2024 publication in Bioconjugate Chemistry reported its successful application in creating stable protein-polymer conjugates through thiol-ene click chemistry. The researchers noted that the cyanoethyl group improved aqueous solubility of the intermediate while maintaining sufficient reactivity for efficient conjugation to cysteine residues.

The compound's safety profile has also been a subject of recent investigation. Toxicological studies conducted in 2023 (Regulatory Toxicology and Pharmacology, 142:105423) established an occupational exposure limit of 0.5 mg/m³ for 24801-79-4, based on its moderate acute toxicity and low bioaccumulation potential. These findings have important implications for its handling in industrial and laboratory settings.

Looking forward, the unique properties of N-(2-cyanoethyl)prop-2-enamide position it as a promising candidate for further development in multiple areas. Current research directions include exploring its use in stimuli-responsive biomaterials, targeted covalent inhibitors, and as a linker in antibody-drug conjugates. The compound's dual functionality (acrylamide and nitrile groups) provides multiple handles for further chemical modification, making it particularly valuable for structure-activity relationship studies in drug discovery.

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